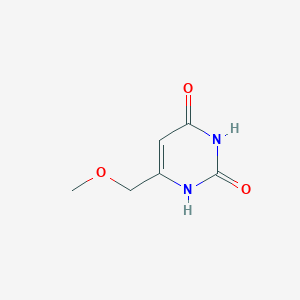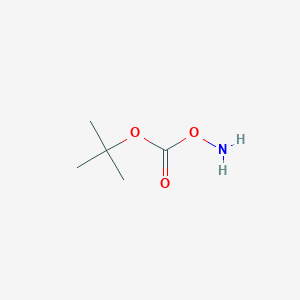![molecular formula C9H12O2 B1340185 Spiro[3.5]nonane-6,8-dione CAS No. 221342-48-9](/img/structure/B1340185.png)
Spiro[3.5]nonane-6,8-dione
Übersicht
Beschreibung
Spiro[3.5]nonane-6,8-dione is an organic compound with the molecular formula C₉H₁₂O₂. It is characterized by a spirocyclic structure, where two rings are connected through a single carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonane-6,8-dione typically involves multi-step reactions. One common method includes the reaction of this compound with 2-methyl-propan-1-ol and toluene-4-sulfonic acid in toluene, followed by treatment with sodium bis(2-methoxyethoxy)aluminium dihydride at elevated temperatures . The reaction conditions involve heating and refluxing to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. These methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3.5]nonane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like Grignard reagents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, diols, and substituted spirocyclic compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Spiro[3.5]nonane-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Spiro[3.5]nonane-6,8-dione involves its interaction with molecular targets through its spirocyclic structure. This interaction can influence various biochemical pathways, depending on the functional groups present and the specific application. The compound’s ability to form stable complexes with metals and other molecules is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.5]octane-5,7-dione: Another spirocyclic diketone with a smaller ring system.
Spiro[4.4]nonane-1,6-dione: A spirocyclic compound with a different ring size and functional group arrangement.
Uniqueness
Spiro[3.5]nonane-6,8-dione is unique due to its specific ring size and the positioning of the diketone functional groups.
Eigenschaften
IUPAC Name |
spiro[3.5]nonane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-4-8(11)6-9(5-7)2-1-3-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGXEVGBZZHZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477317 | |
| Record name | Spiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221342-48-9 | |
| Record name | Spiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in synthesizing spiro[3.5]nonane-6,8-dione on a pilot plant scale?
A1: A two-step synthesis is employed for pilot plant scale production []:
- Epoxidation: Spiro[3.5]non-7-en-6-one is epoxidized using sodium perborate. This method offers safety advantages over traditional hydrogen peroxide protocols [].
- Palladium-Catalyzed Rearrangement: The crude epoxide undergoes palladium-catalyzed rearrangement to yield this compound with an overall yield of 26% [].
Q2: Is there a shorter synthetic route for this compound?
A2: Yes, a shorter tandem synthesis utilizes diethyl acetonedicarboxylate [, ]. This approach involves cyclization of a tricarbonyl compound with an appropriate acrylate, followed by decarboxylation to produce this compound [, ].
Q3: What are the advantages of using sodium perborate in the epoxidation step of this compound synthesis?
A3: Sodium perborate offers a safer alternative to hydrogen peroxide for the epoxidation of spiro[3.5]non-7-en-6-one []. This results in a less hazardous process, which is crucial for larger-scale production in a pilot plant setting.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)
![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)




![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)


![Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate](/img/structure/B1340140.png)
